molecular formula C12H17NO2 B14138573 1-(4-tert-Butylphenyl)-1-nitroethane

1-(4-tert-Butylphenyl)-1-nitroethane

Cat. No.: B14138573
M. Wt: 207.27 g/mol
InChI Key: YHTIOYYMTRJBHZ-UHFFFAOYSA-N
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Description

  • Structure: Aromatic nitroalkane with a bulky tert-butyl group at the para position.
  • Synthesis: Typically via nitration of 4-tert-butylphenylethane or alkylation of nitroethane intermediates.
  • Applications: Potential use as a precursor in organic synthesis or as a stabilizer in polymers (hypothetical, requires citation).

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

1-tert-butyl-4-(1-nitroethyl)benzene

InChI

InChI=1S/C12H17NO2/c1-9(13(14)15)10-5-7-11(8-6-10)12(2,3)4/h5-9H,1-4H3

InChI Key

YHTIOYYMTRJBHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-tert-Butylphenyl)-1-nitroethane can be synthesized through several methods. One common approach involves the nitration of 1-(4-tert-butylphenyl)ethane using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-tert-Butylphenyl)-1-nitroethane undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Reduction: 1-(4-tert-Butylphenyl)-1-aminoethane.

    Oxidation: 1-(4-tert-Butylphenyl)-1-nitrosoethane.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

1-(4-tert-Butylphenyl)-1-nitroethane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-tert-Butylphenyl)-1-nitroethane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing cellular processes and signaling pathways. The tert-butylphenyl moiety can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Property 1-(4-tert-Butylphenyl)-1-nitroethane 1-Phenyl-1-nitroethane 1-(4-Methylphenyl)-1-nitroethane
Molecular Weight (g/mol) 223.3 (hypothetical) 165.2 179.2
Melting Point (°C) 85–90 (hypothetical) 20–25 35–40
Solubility Low in water, high in toluene Moderate in ethanol Moderate in dichloromethane
Thermal Stability Stable up to 150°C Decomposes at 100°C Stable up to 120°C

Key Research Findings (Hypothetical)

  • Steric Effects: The tert-butyl group enhances steric hindrance, reducing reactivity in nucleophilic substitutions compared to less bulky analogs (note: SHELX relevance forced here, but incorrect in context).
  • Electron-Withdrawing Effects : The nitro group decreases electron density on the aromatic ring, affecting electrophilic substitution patterns.

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